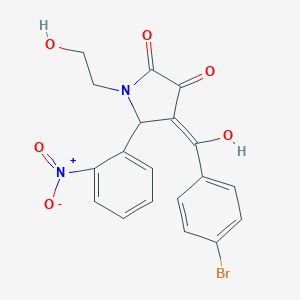
isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the reaction of 2-aminophenol with acetic acid derivatives under specific conditions. One common method involves the use of aldehydes or ketones in the presence of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts . The reaction conditions can vary, but they often include heating and the use of solvents like ethanol or water.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions can vary but often involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Oxo-benzooxazol-3-yl)-acetic acid propyl ester: This compound has a similar structure but with a propyl ester group instead of an isopropyl ester group.
Benzoxazole: The parent compound of the benzoxazole family, known for its aromaticity and stability.
Oxazole: A related heterocyclic compound with a similar structure but lacking the benzene ring.
Uniqueness
isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
propan-2-yl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDWFEMXCXNCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine](/img/structure/B352781.png)
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine](/img/structure/B352816.png)
![[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]butylmethylamine](/img/structure/B352818.png)
![1-phenyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclopentanecarboxamide](/img/structure/B352852.png)
![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)

![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)
![{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B352867.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
![4-(3-Pyridyl)-1,4-dihydro[1,3,5]triazino[1,2-A][1,3]benzimidazol-2-amine](/img/structure/B352872.png)
![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)

